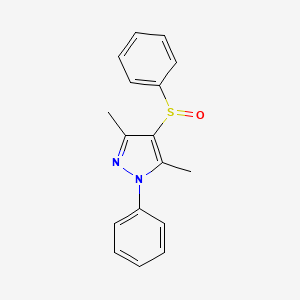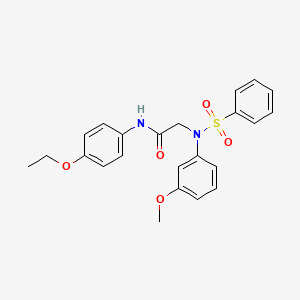
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-6-phenyl-4(1H)-pyrimidinethione, also known as BPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BPTP belongs to the class of pyrimidines, which are heterocyclic compounds that are widely used in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix and play a critical role in cancer invasion and metastasis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the activity of reverse transcriptase, which is an enzyme that is essential for the replication of the virus. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its potential as a therapeutic agent in various diseases and its ability to inhibit the activity of various enzymes and proteins in the body. The limitations of using 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the activity of various enzymes and proteins in the body. Additionally, future research could focus on developing more efficient synthesis methods for 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione and improving its solubility in water to make it more suitable for use in lab experiments.
Synthesemethoden
The synthesis of 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione involves the reaction of 2-amino-4(1H)-pyrimidinethione with benzyl chloride and phenylmagnesium bromide. The reaction proceeds in two steps: first, the amine group of 2-amino-4(1H)-pyrimidinethione is protected by benzyl chloride to form N-benzyl-2-amino-4(1H)-pyrimidinethione. In the second step, the N-benzyl-2-amino-4(1H)-pyrimidinethione is reacted with phenylmagnesium bromide to form 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, HIV, and Alzheimer's disease. In cancer research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In HIV research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the replication of the virus by inhibiting reverse transcriptase. In Alzheimer's disease research, 2-(benzylthio)-6-phenyl-4(1H)-pyrimidinethione has been shown to inhibit the aggregation of beta-amyloid protein, which is a hallmark of the disease.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-6-phenyl-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S2/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFGJDUYQUZZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=S)C=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
![methyl 4-({4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoate](/img/structure/B5874920.png)

![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)

![N'-[(2-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5874959.png)

![1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)

![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)